molecular formula C12H15N5O2S B2768195 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole CAS No. 1706191-38-9

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole

Cat. No.: B2768195
CAS No.: 1706191-38-9
M. Wt: 293.35
InChI Key: ICMZWDPDMNNFLK-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid with a suitable pyrimidine derivative under specific conditions such as the presence of a base and a catalyst . The reaction is often carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole stands out due to its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8-12(9(2)16(3)15-8)20(18,19)17-5-10-4-13-7-14-11(10)6-17/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMZWDPDMNNFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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